molecular formula C24H34O6 B13412857 acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13412857
M. Wt: 418.5 g/mol
InChI Key: SPONSZHUDQPWQD-RXDDDOQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of norethisterone acetate involves multiple steps, starting from estrone or other steroidal precursors . Key steps include:

Industrial Production Methods

Industrial production of norethisterone acetate typically involves large-scale chemical synthesis using similar steps as described above but optimized for yield and purity. The process is carried out under controlled conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Norethisterone acetate undergoes several types of chemical reactions:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various derivatives of norethisterone acetate, depending on the specific reaction conditions and reagents used .

Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

acetic acid;(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O2.2C2H4O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2;2*1-2(3)4/h1,12,15-18,22H,4-11H2,2H3;2*1H3,(H,3,4)/t15-,16+,17+,18-,19-,20-;;/m0../s1

InChI Key

SPONSZHUDQPWQD-RXDDDOQDSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CC(=O)O.CC(=O)O.CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Origin of Product

United States

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